

# Technical Guide: Physical Properties & Engineering Profile of 3-Hydroxy-3-phenylpropanoic Acid

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## Compound of Interest

Compound Name:	<i>(3R)-3-hydroxy-3-phenylpropanoic acid</i>
CAS No.:	2768-42-5
Cat. No.:	B1238315

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## Executive Summary

3-Hydroxy-3-phenylpropanoic acid (CAS 3480-87-3), also known as

-hydroxydihydrocinnamic acid, is a critical chiral building block in pharmaceutical synthesis. It serves as a direct precursor for selective serotonin reuptake inhibitors (SSRIs) such as Dapoxetine and Fluoxetine, as well as various

-lactam antibiotics.

This guide provides a definitive physicochemical profile of the compound, synthesizing thermodynamic constants, solubility parameters, and resolution protocols. Unlike generic data sheets, this document focuses on the causality between these properties and their experimental applications, offering a self-validating workflow for isolation and enantiomeric purification.

## Molecular Architecture & Stereochemistry

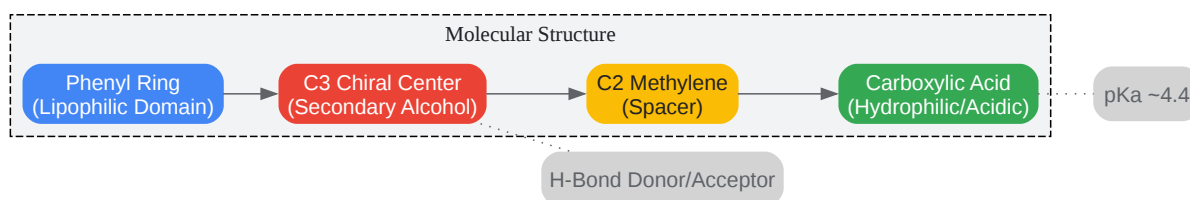
The molecule features a phenyl ring conjugated to a 3-hydroxy-propanoic acid tail.<sup>[1][2][3][4][5]</sup>  
<sup>[6]</sup> The C3 carbon is a stereogenic center, resulting in two enantiomers: (

) and (

). The presence of both a carboxylic acid and a secondary hydroxyl group creates a dual-hydrogen-bonding motif, significantly influencing its solid-state packing and solubility.

## Structural Visualization

The following diagram illustrates the connectivity and the chiral center responsible for the compound's optical activity.



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Figure 1: Functional domain analysis of 3-hydroxy-3-phenylpropanoic acid.

## Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models. Note the distinction between the racemate and pure enantiomers, as their lattice energies (and thus melting points) differ.

## Table 1: Thermodynamic & Physical Constants

Property	Value	Context/Notes
Molecular Formula		MW: 166.17 g/mol
CAS Number	3480-87-3	Racemic mixture
Melting Point (Racemate)	115 – 118 °C	Crystalline solid [1]
Melting Point (Enantiomer)	120 – 125 °C	Pure ( ) or ( ) forms often pack more efficiently
Boiling Point	~329 °C	At 760 mmHg (Predicted)
Density	1.262 g/cm <sup>3</sup>	Solid state density [1]
pKa (Acid)	4.40	Carboxylic acid proton at 25°C [1]
logP (Octanol/Water)	-1.1	Moderate lipophilicity; extractable into EtOAc/DCM
Appearance	White crystalline powder	Hygroscopic tendency

## Solubility & Solution Chemistry

Understanding the solubility profile is essential for extraction and recrystallization. The compound exhibits "amphiphilic-like" behavior due to the balance between the hydrophobic phenyl ring and the hydrophilic hydroxy-acid tail.

- Water: Moderate solubility. Solubility increases significantly at pH > 5.0 due to ionization of the carboxylic acid (formation of the carboxylate salt).
- Organic Solvents: Highly soluble in Ethanol, Methanol, Ethyl Acetate, and THF.
- Non-polar Solvents: Low solubility in Hexane and Heptane.

Experimental Implication: To purify crude material, a mixed-solvent recrystallization system is recommended. Dissolve the compound in hot Ethyl Acetate (good solubility), then slowly add

Hexane (anti-solvent) until turbidity persists. Cool slowly to 4°C to induce crystallization.

## Stereochemical Resolution & Characterization

For drug development, obtaining the enantiopure form is often required. Two primary methods are validated: Enzymatic Kinetic Resolution and Diastereomeric Salt Crystallization.

### Method A: Enzymatic Kinetic Resolution (Green Chemistry)

This method utilizes *Candida antarctica* Lipase B (CAL-B) to selectively esterify one enantiomer.

Protocol:

- Substrate Preparation: Dissolve racemic 3-hydroxy-3-phenylpropanoic acid in dry toluene.
- Acyl Donor: Add vinyl acetate (3-5 equivalents).
- Catalyst: Add immobilized CAL-B (Novozyme 435).
- Incubation: Shake at 40°C for 24-48 hours.
- Workup: Filter off the enzyme. The ( )-enantiomer is typically acetylated to the ester, while the ( )-enantiomer remains as the free acid (or vice versa depending on specific conditions).
- Separation: Partition between saturated and Ethyl Acetate. The free acid stays in the aqueous layer; the ester moves to the organic layer.

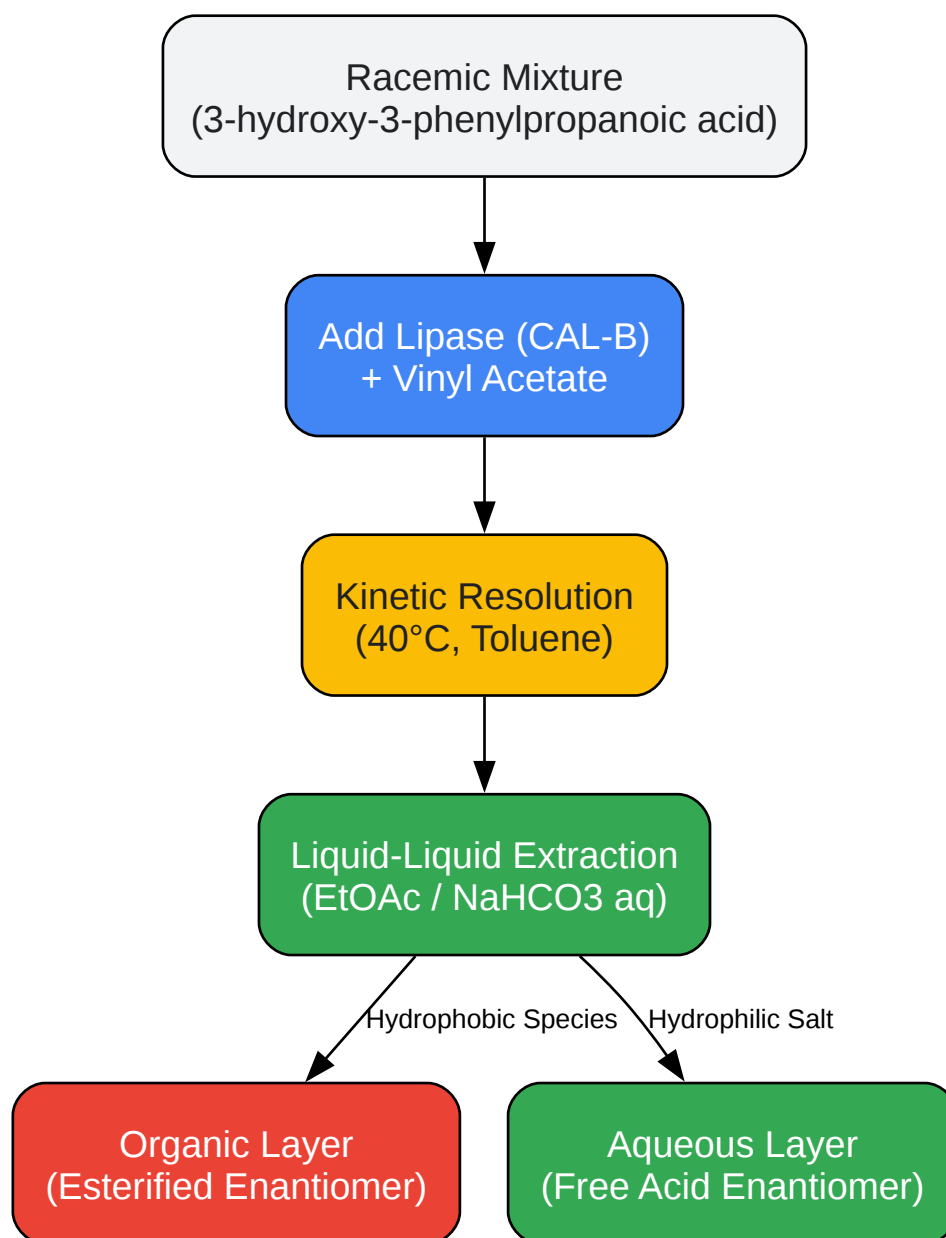
### Method B: Diastereomeric Salt Crystallization

This classical method uses a chiral amine to form a salt that precipitates differentially.

Protocol:

- Mix: Combine racemate with ( )-(-)-1-Phenylethylamine in Ethanol.
- Heat: Reflux until clear.
- Cool: Allow to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize.
- Liberation: Filter the crystals and treat with dilute to liberate the enantiopure acid.

## Resolution Workflow Diagram



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Figure 2: Enzymatic kinetic resolution workflow for enantiomer separation.

## Analytical Fingerprinting

To verify identity and purity, compare experimental data against these standard spectral markers.

## Nuclear Magnetic Resonance (NMR)[7]

- Solvent:

or

- $^1\text{H}$  NMR (400 MHz,

ppm):

- 7.20 – 7.45 (m, 5H): Aromatic protons (Phenyl group).
- 5.15 (dd, 1H): CH-OH (Benzylic proton). The chemical shift indicates the electron-withdrawing effect of the OH and Phenyl ring.
- 2.65 – 2.85 (m, 2H):

-COOH (Methylene protons). Diastereotopic splitting may be observed due to the adjacent chiral center.

- ~12.0 (br s, 1H): COOH (Carboxylic acid proton).

## Infrared Spectroscopy (IR)[5]

- 3400 – 3200  $\text{cm}^{-1}$ : Broad O-H stretch (Alcohol and Acid H-bonding).
- 1705 – 1720  $\text{cm}^{-1}$ : Strong C=O stretch (Carboxylic acid dimer).
- 1600, 1495  $\text{cm}^{-1}$ : C=C aromatic ring stretches.

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